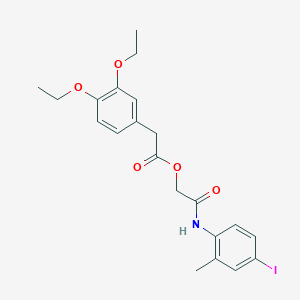![molecular formula C15H16O3 B283995 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka bean, sweet clover, and cinnamon. Coumarin has been extensively studied for its various biological and pharmacological properties.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. Coumarin has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is not fully understood. It has been suggested that this compound exerts its biological and pharmacological effects by inhibiting various enzymes such as cytochrome P450, lipoxygenase, and tyrosinase. Coumarin has also been found to interact with various receptors such as the adenosine receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects:
Coumarin has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and inhibit platelet aggregation. Coumarin has also been found to have a positive effect on glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages and limitations for lab experiments. Its advantages include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, instability in acidic and basic solutions, and potential toxicity.
Orientations Futures
There are several future directions for the study of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one. One direction is the development of new this compound derivatives with improved biological and pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease should be explored.
In conclusion, this compound is a naturally occurring compound with various biological and pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of a phenol with an aldehyde in the presence of a catalyst such as piperidine.
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
2,4,8,9-tetramethyl-2,3-dihydrofuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C15H16O3/c1-7-5-12-13(9(3)10(4)15(16)18-12)14-11(7)6-8(2)17-14/h5,8H,6H2,1-4H3 |
Clé InChI |
IZOCDEGYCNSNCP-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
SMILES canonique |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
